1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
CAS No.: 1864062-02-1
Cat. No.: VC2971422
Molecular Formula: C11H17ClFNO
Molecular Weight: 233.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864062-02-1 |
|---|---|
| Molecular Formula | C11H17ClFNO |
| Molecular Weight | 233.71 g/mol |
| IUPAC Name | 1-(3-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10;/h3-6,8,11H,7,13H2,1-2H3;1H |
| Standard InChI Key | FNFCUXAZANDQFX-UHFFFAOYSA-N |
| SMILES | CC(C)C(COC1=CC(=CC=C1)F)N.Cl |
| Canonical SMILES | CC(C)C(COC1=CC(=CC=C1)F)N.Cl |
Introduction
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a chemical compound that belongs to the class of amines. It is a hydrochloride salt of the amine, which typically enhances its solubility in water and stability. The compound's structure includes a fluorophenoxy group attached to a branched alkyl chain with an amine functionality. Despite its potential applications, detailed information on this compound is limited in publicly available scientific literature.
Synthesis
The synthesis of 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride likely involves a multi-step process starting from readily available precursors. A common approach might include the reaction of 3-fluorophenol with a suitable alkyl halide or epoxide to form the ether linkage, followed by introduction of the amine group and subsequent conversion to the hydrochloride salt.
Potential Applications
While specific applications of 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride are not well-documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antiviral properties. The presence of a fluorine atom can enhance the compound's lipophilicity and potentially improve its ability to cross biological membranes.
Research Findings and Challenges
Currently, there is a lack of detailed research findings specifically on 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride. Most information available is related to its chemical characteristics and potential synthesis routes. Further research is needed to explore its biological activities and potential applications.
Future Directions:
-
Biological Activity Screening: Investigate the compound's antimicrobial, antiviral, or anticancer properties.
-
Synthesis Optimization: Develop efficient and cost-effective synthesis methods.
-
Structural Modifications: Explore derivatives with enhanced biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume